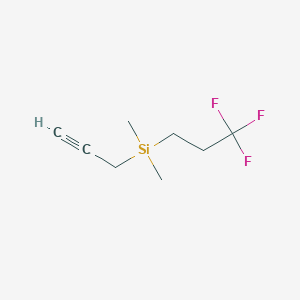
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane is an organosilicon compound with the chemical formula C8H11F3Si. This compound is characterized by the presence of a trifluoropropyl group and a prop-2-yn-1-yl group attached to a silicon atom. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane typically involves the reaction of dimethylchlorosilane with 3,3,3-trifluoropropylmagnesium bromide, followed by the addition of propargyl bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions usually include a temperature range of -78°C to room temperature and the use of anhydrous solvents like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce reduced silane derivatives.
Substitution: The trifluoropropyl and prop-2-yn-1-yl groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., Grignard reagents) and electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives
Reduction: Formation of silane derivatives with reduced functional groups
Substitution: Formation of new organosilicon compounds with different functional groups
Aplicaciones Científicas De Investigación
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane involves its ability to interact with various molecular targets through its functional groups. The trifluoropropyl group imparts hydrophobicity, while the prop-2-yn-1-yl group provides reactivity towards nucleophiles and electrophiles. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Another organosilicon compound with a trifluoropropyl group, but with methoxy groups instead of dimethyl and prop-2-yn-1-yl groups.
tert-Butyl(dimethyl)(prop-2-yn-1-yloxy)silane: Contains a tert-butyl group and a prop-2-yn-1-yloxy group attached to silicon.
Uniqueness
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane is unique due to the combination of its trifluoropropyl and prop-2-yn-1-yl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and reactivity under various conditions.
Propiedades
Número CAS |
872689-96-8 |
|---|---|
Fórmula molecular |
C8H13F3Si |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
dimethyl-prop-2-ynyl-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C8H13F3Si/c1-4-6-12(2,3)7-5-8(9,10)11/h1H,5-7H2,2-3H3 |
Clave InChI |
HVPQLBODKHWNNN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC(F)(F)F)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


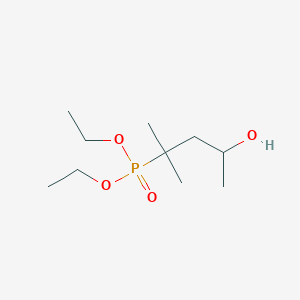
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
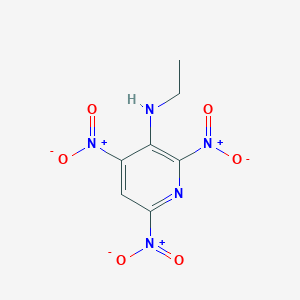
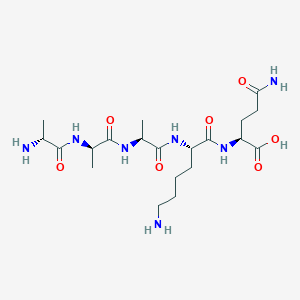
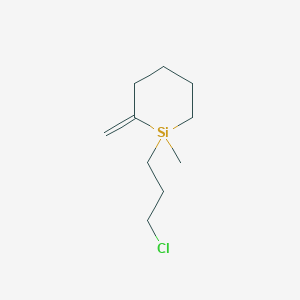
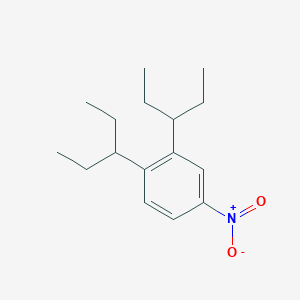
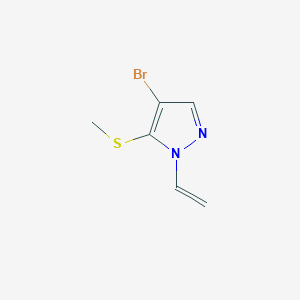
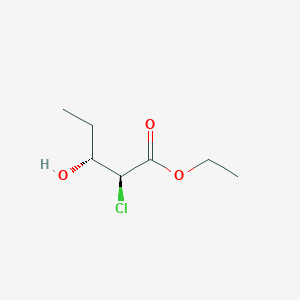
![3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine](/img/structure/B14195103.png)
![{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone](/img/structure/B14195114.png)
![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)

![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B14195129.png)
![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
